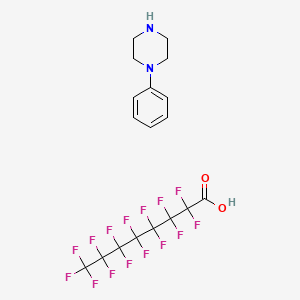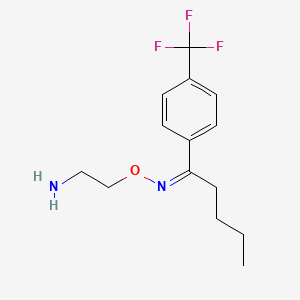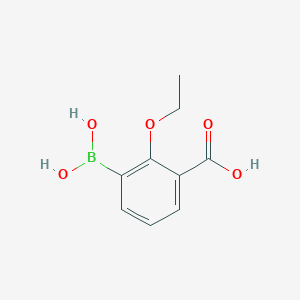
1,8-Dihydroxy-p-menth-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-p-menth-3-en-2-one, also known as 6-Hydroxy-3-(2-hydroxypropan-2-yl)-6-methylcyclohex-2-en-1-one, is a natural product with a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its strong mint fragrance and is commonly used as a flavoring agent in various products such as food, candy, chewing gum, toothpaste, and oral fresheners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-p-menth-3-en-2-one can be synthesized by reacting citral with resorcinol . The reaction typically requires the presence of a solvent and a catalyst to proceed efficiently. The specific reaction conditions, such as temperature and pressure, may vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high efficiency and cost-effectiveness. The product is then purified through various techniques such as distillation and crystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxy-p-menth-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,8-Dihydroxy-p-menth-3-en-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 1,8-Dihydroxy-p-menth-3-en-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A compound with a similar minty fragrance, commonly used in flavoring and medicinal products.
Thymol: Another hydroxylated monoterpene with antimicrobial properties.
Carvacrol: A compound with a similar structure and biological activities, used in food preservation and medicine.
Uniqueness
1,8-Dihydroxy-p-menth-3-en-2-one is unique due to its specific combination of hydroxyl groups and its ability to participate in a wide range of chemical reactions. Its strong mint fragrance and versatility in various applications make it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
6-hydroxy-3-(2-hydroxypropan-2-yl)-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h6,12-13H,4-5H2,1-3H3 |
Clé InChI |
QGCSRXXUIPOZJS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=CC1=O)C(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
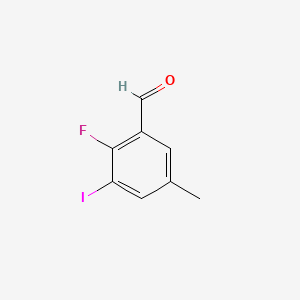
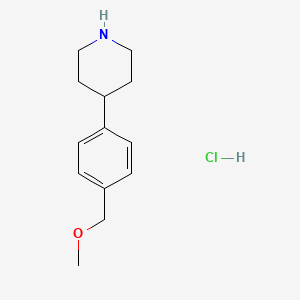
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
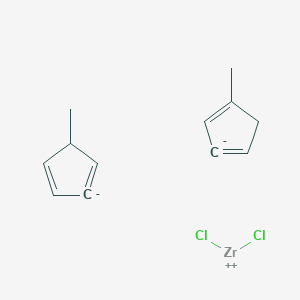
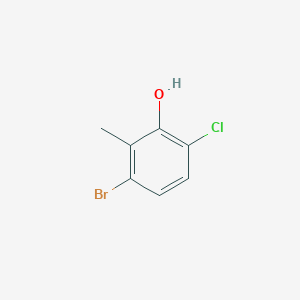
![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)

